AT-Résolvine D1

Vue d'ensemble

Description

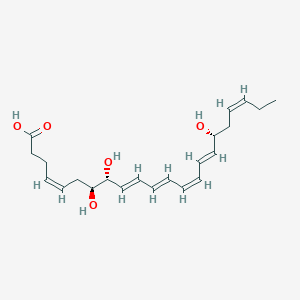

La résolvine D1 induite par l'aspirine, également connue sous le nom d'acide 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaénoïque, est un médiateur lipidique spécialisé pro-résolutif dérivé des acides gras oméga-3. Il est produit par l'action de l'aspirine sur la cyclooxygénase-2, conduisant à la formation d'un épimère unique de la résolvine D1. Ce composé joue un rôle crucial dans la résolution de l'inflammation et il a été démontré qu'il possédait de puissantes propriétés anti-inflammatoires et organoprotectrices .

Applications De Recherche Scientifique

Aspirin-triggered resolvin D1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of lipid mediator biosynthesis and their roles in inflammation resolution. In biology, it is employed to investigate the cellular and molecular pathways involved in inflammation and tissue repair. In medicine, aspirin-triggered resolvin D1 is being explored for its potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis, cardiovascular diseases, and cancer . In industry, it is used in the development of anti-inflammatory drugs and nutraceuticals .

Mécanisme D'action

Target of Action

AT-RvD1, a lipid mediator produced during the resolution of inflammation, primarily targets bronchial epithelial cells . It also interacts with the ALX/FPR2 receptor , which is crucial for its anti-inflammatory effects .

Mode of Action

AT-RvD1 demonstrates anti-inflammatory and pro-resolution effects in several inflammatory experimental models . It significantly reduces the concentration of IL-8 and IL-6 , two key inflammatory cytokines, and increases IL-10 production in bronchial epithelial cells stimulated with Cryptococcus neoformans . AT-RvD1 also reduces the activation of NF-kB , a protein complex that controls transcription of DNA, cytokine production and cell survival .

Biochemical Pathways

AT-RvD1 is involved in the regulation of several biochemical pathways. It reduces the phosphorylation of NF-κB and ERK1/2 , key proteins involved in the regulation of immune responses . . The anti-inflammatory effects of AT-RvD1 are dependent on the ALX/FPR2 receptor .

Pharmacokinetics

A study has used physiologically-based pharmacokinetic (pbpk) modeling to predict the pharmacokinetics of rvd1 in humans . The PBPK model provides an appropriate dose and estimates of clearance and other pharmacokinetic parameters for RvD1 in humans .

Result of Action

AT-RvD1 has significant anti-inflammatory effects in bronchial epithelial cells infected with Cryptococcus neoformans, without affecting the development of C. neoformans infection in the airways . It also protects mouse skin against UVB-induced inflammation and oxidative stress .

Analyse Biochimique

Biochemical Properties

AT-Resolvin D1 is involved in several biochemical reactions that contribute to its anti-inflammatory and pro-resolving properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the ALX/FPR2 receptor, a G-protein-coupled receptor that mediates the anti-inflammatory actions of AT-Resolvin D1 . This interaction leads to the inhibition of nuclear factor kappa B (NF-κB) activation and the reduction of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) . Additionally, AT-Resolvin D1 has been shown to modulate the activity of enzymes involved in the biosynthesis of other specialized pro-resolving mediators, further enhancing its anti-inflammatory effects .

Cellular Effects

AT-Resolvin D1 exerts significant effects on various cell types and cellular processes. In bronchial epithelial cells, AT-Resolvin D1 reduces the production of pro-inflammatory cytokines and enhances the production of anti-inflammatory cytokines . It also influences cell signaling pathways, such as the phosphorylation of NF-κB and extracellular signal-regulated kinase (ERK1/2), which are crucial for the inflammatory response . In microglial cells, AT-Resolvin D1 promotes the phagocytosis of neutrophils and reprograms energy metabolism from glycolysis to oxidative phosphorylation, thereby reducing neuroinflammation . These effects highlight the compound’s ability to modulate cellular metabolism and immune responses.

Molecular Mechanism

The molecular mechanism of AT-Resolvin D1 involves several key processes. AT-Resolvin D1 binds to the ALX/FPR2 receptor, leading to the inhibition of NF-κB activation and the reduction of pro-inflammatory cytokine production . It also modulates the activity of enzymes involved in the biosynthesis of other specialized pro-resolving mediators, enhancing its anti-inflammatory effects . Additionally, AT-Resolvin D1 has been shown to suppress the Stat1-Cxcl10 signaling pathway in macrophages, reducing inflammation and preventing cell death . These molecular interactions and signaling pathways are crucial for the compound’s anti-inflammatory and pro-resolving actions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AT-Resolvin D1 have been observed to change over time. Studies have shown that AT-Resolvin D1 remains stable and retains its anti-inflammatory properties over extended periods . In bronchial epithelial cells, the anti-inflammatory effects of AT-Resolvin D1 were sustained for at least 24 hours, with significant reductions in pro-inflammatory cytokine production . Additionally, in microglial cells, AT-Resolvin D1 promoted the phagocytosis of neutrophils and reduced neuroinflammation over several days . These findings indicate that AT-Resolvin D1 has long-lasting effects on cellular function and inflammation.

Dosage Effects in Animal Models

The effects of AT-Resolvin D1 vary with different dosages in animal models. In a study on UVB-induced skin inflammation, different dosages of AT-Resolvin D1 were administered to mice, and the results showed that higher doses (300 pg/animal) were more effective in reducing inflammation and oxidative stress . . Therefore, careful consideration of dosage is crucial for maximizing the therapeutic benefits of AT-Resolvin D1 while minimizing potential risks.

Metabolic Pathways

AT-Resolvin D1 is involved in several metabolic pathways that contribute to its anti-inflammatory and pro-resolving effects. It is biosynthesized from omega-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), through a series of enzymatic reactions . The compound interacts with enzymes such as 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), which are involved in the biosynthesis of other specialized pro-resolving mediators . These interactions enhance the production of anti-inflammatory lipid mediators and contribute to the resolution of inflammation.

Transport and Distribution

The transport and distribution of AT-Resolvin D1 within cells and tissues are crucial for its biological activity. AT-Resolvin D1 is transported to sites of inflammation through the bloodstream and is taken up by immune cells, such as macrophages and neutrophils . In a mouse model of myocardial ischemia-reperfusion injury, AT-Resolvin D1 was shown to accumulate in the injured area, promoting the clearance of dead cells and enhancing tissue repair . This targeted delivery and controlled release of AT-Resolvin D1 are essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of AT-Resolvin D1 plays a significant role in its activity and function. In macrophages, AT-Resolvin D1 promotes the nuclear exclusion of 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory leukotrienes and enhancing the production of anti-inflammatory lipoxins . Additionally, AT-Resolvin D1 has been shown to induce autophagy in microglial cells, promoting the maturation of autophagosomes and their fusion with lysosomes . These subcellular processes are crucial for the anti-inflammatory and pro-resolving actions of AT-Resolvin D1.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La résolvine D1 induite par l'aspirine peut être synthétisée par deux voies biosynthétiques distinctes. La première voie implique l'enzyme cyclooxygénase-2, qui convertit l'acide docosahexaénoïque en acide 17S-hydroxy-docosahexaénoïque. Cet intermédiaire est ensuite transformé en résolvine D1. La deuxième voie implique la cyclooxygénase-2 acétylée par l'aspirine, qui produit de l'acide 17R-hydroxy-docosahexaénoïque, conduisant à la formation de la résolvine D1 induite par l'aspirine .

Méthodes de production industrielle : La production industrielle de la résolvine D1 induite par l'aspirine implique généralement l'extraction à grande échelle de l'acide docosahexaénoïque à partir de sources marines, suivie d'une conversion enzymatique à l'aide de la cyclooxygénase-2 ou de la cyclooxygénase-2 acétylée par l'aspirine. Le produit résultant est ensuite purifié à l'aide de techniques chromatographiques pour obtenir de la résolvine D1 induite par l'aspirine de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : La résolvine D1 induite par l'aspirine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son activité biologique et sa stabilité.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de la résolvine D1 induite par l'aspirine comprennent la cyclooxygénase-2, l'aspirine et l'acide docosahexaénoïque. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer une activité enzymatique optimale et un rendement maximal du produit .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la résolvine D1 induite par l'aspirine comprennent divers dérivés hydroxylés de l'acide docosahexaénoïque, qui contribuent à ses propriétés anti-inflammatoires et pro-résolutives .

Applications de la recherche scientifique

La résolvine D1 induite par l'aspirine possède un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle est utilisée pour étudier les mécanismes de la biosynthèse des médiateurs lipidiques et leurs rôles dans la résolution de l'inflammation. En biologie, elle est utilisée pour étudier les voies cellulaires et moléculaires impliquées dans l'inflammation et la réparation tissulaire. En médecine, la résolvine D1 induite par l'aspirine est étudiée pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, telles que la polyarthrite rhumatoïde, les maladies cardiovasculaires et le cancer . Dans l'industrie, elle est utilisée dans le développement de médicaments anti-inflammatoires et de nutraceutiques .

Mécanisme d'action

La résolvine D1 induite par l'aspirine exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques impliquées dans la résolution de l'inflammation. Elle se lie au récepteur ALX/FPR2, conduisant à l'inhibition des voies de signalisation pro-inflammatoires, telles que le facteur nucléaire kappa B et la kinase 1/2 régulée par le signal extracellulaire. Cela entraîne la réduction des cytokines pro-inflammatoires et la promotion des cytokines anti-inflammatoires. De plus, la résolvine D1 induite par l'aspirine améliore l'élimination des cellules et des débris apoptotiques par les macrophages, contribuant ainsi davantage à la résolution de l'inflammation .

Comparaison Avec Des Composés Similaires

La résolvine D1 induite par l'aspirine fait partie d'une famille plus large de médiateurs lipidiques spécialisés pro-résolutifs, qui comprend la résolvine D1, la résolvine D2 et la protectine D1. Ces composés partagent des propriétés anti-inflammatoires et pro-résolutives similaires, mais diffèrent par leurs voies biosynthétiques et leurs cibles moléculaires spécifiques. La résolvine D1 induite par l'aspirine est unique dans sa formation par l'action de l'aspirine sur la cyclooxygénase-2, ce qui donne un épimère distinct avec une stabilité et une bioactivité accrues .

Liste des composés similaires :- Résolvine D1

- Résolvine D2

- Protectine D1

- Résolvine E1

- Résolvine E2

La résolvine D1 induite par l'aspirine se distingue par sa voie biosynthétique unique et ses puissantes propriétés anti-inflammatoires, ce qui en fait un candidat prometteur pour des applications thérapeutiques dans diverses maladies inflammatoires .

Propriétés

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-BJEBZIPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

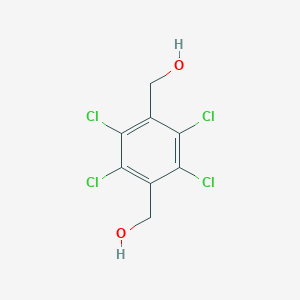

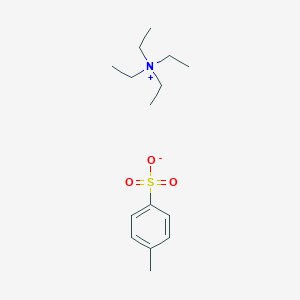

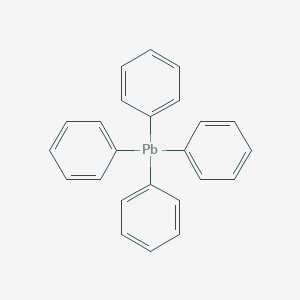

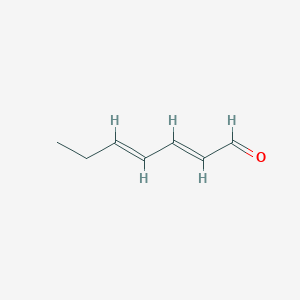

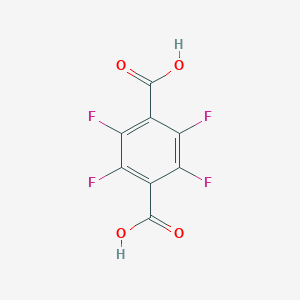

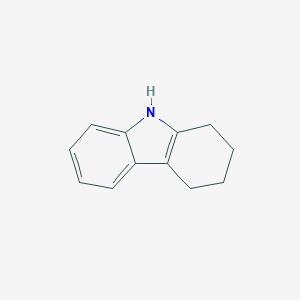

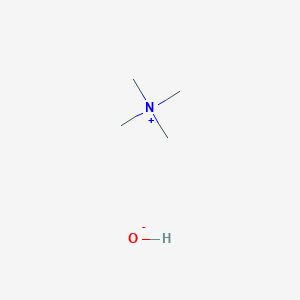

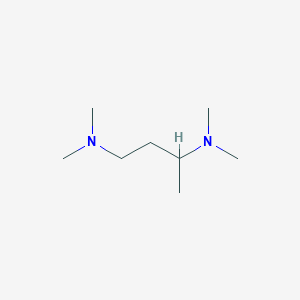

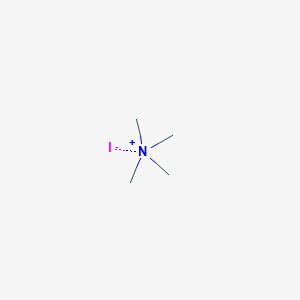

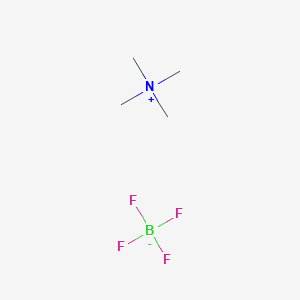

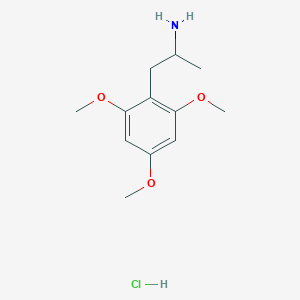

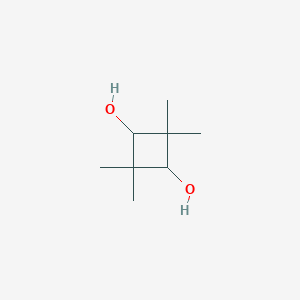

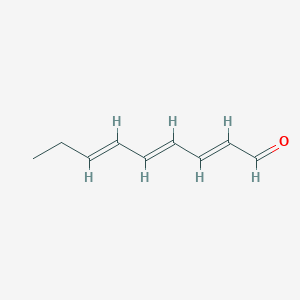

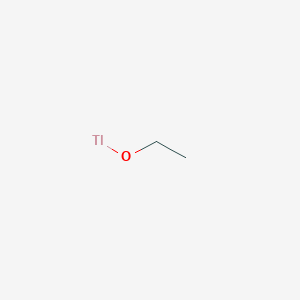

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.